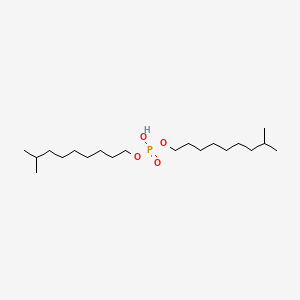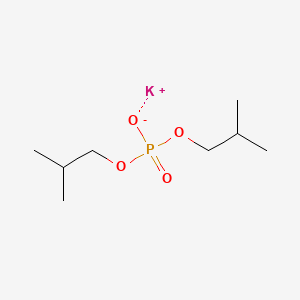
Potassium diisobutyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium diisobutyl phosphate is an organophosphorus compound with the molecular formula C₈H₁₈KO₄P. It is a potassium salt of diisobutyl phosphate, characterized by its high solubility in water and its use in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium diisobutyl phosphate can be synthesized through the reaction of diisobutyl phosphate with potassium hydroxide. The reaction typically occurs in an aqueous medium, where diisobutyl phosphate is neutralized by potassium hydroxide to form the potassium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium diisobutyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce diisobutyl phosphate and potassium hydroxide.
Esterification: It can react with alcohols to form esters.
Oxidation and Reduction: The phosphorus atom in the compound can participate in oxidation-reduction reactions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Esterification: Alcohols and acid catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Diisobutyl phosphate and potassium hydroxide.
Esterification: Various esters depending on the alcohol used.
Oxidation: Oxidized phosphorus compounds.
Reduction: Reduced phosphorus compounds.
Aplicaciones Científicas De Investigación
Potassium diisobutyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving phosphate metabolism and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug formulations and as a component in diagnostic reagents.
Industry: Utilized in the production of lubricants, surfactants, and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of potassium diisobutyl phosphate involves its interaction with various molecular targets and pathways:
Phosphate Metabolism: It participates in phosphate metabolism by providing a source of phosphate ions.
Buffering Agent: Acts as a buffering agent in biochemical reactions, maintaining pH stability.
Catalytic Activity: Exhibits catalytic activity in certain chemical reactions, facilitating the formation of desired products
Comparación Con Compuestos Similares
Similar Compounds
- Potassium dibutyl phosphate
- Potassium hexadecyl hydrogen phosphate
- Dipotassium butyl phosphate
- Phosphoric acid, 2-ethylhexyl ester
- Phosphoric acid, dodecyl ester
Uniqueness
Potassium diisobutyl phosphate is unique due to its specific alkyl chain length and branching, which confer distinct solubility and reactivity properties. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Propiedades
Número CAS |
67953-22-4 |
|---|---|
Fórmula molecular |
C8H18KO4P |
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
potassium;bis(2-methylpropyl) phosphate |
InChI |
InChI=1S/C8H19O4P.K/c1-7(2)5-11-13(9,10)12-6-8(3)4;/h7-8H,5-6H2,1-4H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
KWFQJKAEGRGIGK-UHFFFAOYSA-M |
SMILES canónico |
CC(C)COP(=O)([O-])OCC(C)C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




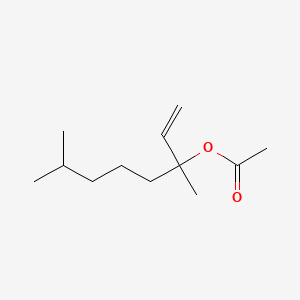
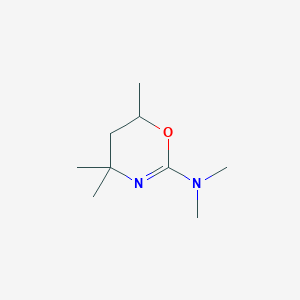
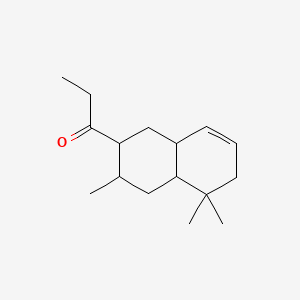
![6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one](/img/structure/B14461354.png)


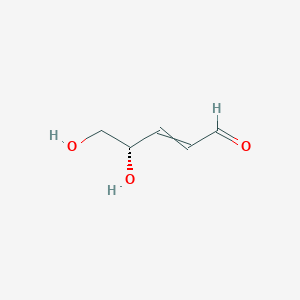

![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)
